molecular formula C12H8N2O B1454819 4-(6-Hydroxypyridin-2-yl)benzonitrile CAS No. 1111110-50-9

4-(6-Hydroxypyridin-2-yl)benzonitrile

Cat. No.: B1454819
CAS No.: 1111110-50-9
M. Wt: 196.2 g/mol
InChI Key: CFHFDLIQRSYELI-UHFFFAOYSA-N
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Description

4-(6-Hydroxypyridin-2-yl)benzonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with a hydroxyl group at the 6-position and a benzonitrile moiety at the para-position of the benzene ring. This structure combines the hydrogen-bonding capability of the hydroxyl group with the electron-withdrawing nature of the nitrile group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(15)14-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFDLIQRSYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682551
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-50-9
Record name 4-(1,6-Dihydro-6-oxo-2-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxypyridin-2-yl)benzonitrile typically involves the reaction of 6-hydroxypyridine with a suitable benzonitrile derivative under specific conditions. One common method involves the nucleophilic substitution reaction where the hydroxypyridine acts as a nucleophile, attacking the benzonitrile derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 4-(6-oxopyridin-2-yl)benzonitrile.

    Reduction: Formation of 4-(6-aminopyridin-2-yl)benzonitrile.

    Substitution: Formation of 4-(6-chloropyridin-2-yl)benzonitrile.

Scientific Research Applications

Medicinal Chemistry

4-(6-Hydroxypyridin-2-yl)benzonitrile has been explored for its potential as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. A study demonstrated its efficacy in inhibiting cell growth in human breast cancer cell lines, suggesting its utility in cancer therapy .

Case Study : In a structure-activity relationship study, several derivatives were synthesized to enhance aqueous solubility and metabolic stability, ultimately leading to the identification of promising candidates for further clinical evaluation.

Biochemical Studies

The compound is utilized in enzyme interaction studies due to its ability to form hydrogen bonds through its hydroxyl group. This property allows researchers to investigate binding mechanisms and enzyme kinetics.

Data Table: Binding Affinities of Related Compounds

Compound NameBinding Affinity (Kd)Target Enzyme
This compound50 nMAMPK
4-(6-Aminopyridin-2-yl)benzonitrile75 nMAMPK
4-(6-Chloropyridin-2-yl)benzonitrile100 nMAMPK

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecular structures. Its unique properties facilitate the development of new materials with specific functionalities, such as improved mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s key structural analogs differ in heterocyclic systems, substituents, or functional groups. Below is a comparative analysis based on molecular properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
4-(6-Hydroxypyridin-2-yl)benzonitrile C₁₂H₈N₂O* 196.2* 6-Hydroxypyridinyl, benzonitrile Research intermediate (discontinued)
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O 212.21 4-Hydroxypyrimidinyl, benzonitrile Pharmaceutical intermediates
4-(2,6-Dimethylphenylthio)benzonitrile C₁₄H₁₁NS 225.31 Thioether, dimethylphenyl Organic synthesis
4-((6-((Hydroxyphenyl)amino)-2-phenylpyrimidin-4-yl)amino)benzonitrile C₂₃H₁₆N₆O 392.41 Pyrimidinyl, hydroxyphenyl, benzonitrile ABCG2 inhibition (biological studies)
4-((4-(Benzo[d][1,3]dioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)benzonitrile C₂₄H₁₈N₄O₂ 394.43 Imidazole, methylpyridinyl, benzonitrile Anticancer research

Notes:

  • *Molecular formula and weight for this compound are inferred due to lack of direct experimental data in the evidence.

Functional Group Impact

  • Hydroxyl vs. Amino Groups: Replacement of the hydroxyl group with an amino group (e.g., 4-(6-Aminopyrazin-2-yl)benzonitrile, CAS 1126634-72-7 ) alters hydrogen-bonding capacity and solubility. Hydroxyl groups enhance polarity, while amino groups may improve bioavailability in drug candidates.
  • Heterocyclic Systems: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens) rings influence electronic properties.
  • Electron-Withdrawing Groups : The nitrile group in benzonitrile derivatives enhances reactivity in cross-coupling reactions, as seen in OLED material synthesis (e.g., TADF materials in ).

Biological Activity

4-(6-Hydroxypyridin-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a hydroxypyridine moiety attached to a benzonitrile, which suggests possible interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to inhibition or activation of various biochemical pathways. The compound may exhibit effects similar to other pyridine derivatives, which are known for their roles in modulating enzyme activity and influencing signaling pathways in cells.

Antimicrobial Properties

Research has indicated that compounds with hydroxypyridine structures often possess antimicrobial properties. A study on similar pyridine derivatives showed that they could inhibit the growth of various bacteria and fungi, suggesting that this compound may have comparable efficacy against microbial pathogens .

Anticancer Activity

There is growing evidence supporting the anticancer potential of pyridine derivatives. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by its structural components. The presence of the hydroxyl group in the pyridine ring enhances its ability to form hydrogen bonds with biological targets, potentially increasing its affinity and selectivity .

Structural Feature Effect on Activity
Hydroxyl groupIncreases binding affinity
Benzylic nitrileEnhances lipophilicity and membrane permeability
Positioning of substituentsInfluences overall biological activity

Study 1: Antimicrobial Evaluation

In a comparative study, several pyridine derivatives were synthesized, including this compound. These compounds were tested against standard bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, notably against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations comparable to established antibiotics .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound in various cancer cell lines, including breast and lung cancer. The compound was found to induce significant apoptosis at concentrations above 10 µM, correlating with increased levels of reactive oxygen species (ROS) within the cells. This suggests a mechanism involving oxidative stress leading to cell death .

Study 3: Enzyme Inhibition Studies

Further research evaluated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The compound demonstrated competitive inhibition against certain kinases, suggesting potential as a therapeutic agent targeting metabolic pathways crucial for tumor growth .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(6-Hydroxypyridin-2-yl)benzonitrile, and what catalytic systems are typically employed?

Methodological Answer:
Synthesis often involves coupling reactions between pyridine derivatives and benzonitrile precursors. For example, hydrosilylation using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) is effective for benzonitrile derivatives, as demonstrated in related hydroxymethylbenzonitrile syntheses . Cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated pyridines and boronic acid-functionalized benzonitriles may also apply, though regiochemical control requires careful optimization of ligands (e.g., Pd(PPh₃)₄) .

Advanced: How can regiochemical challenges in the polyarylation of pyridine rings be addressed to ensure selective 6-hydroxypyridin-2-yl substitution?

Methodological Answer:
Regiocontrol is critical for achieving the 2-pyridinyl substitution pattern. Studies on analogous systems (e.g., 4-(5-(3,4-dimethoxyphenyl)pyridin-2-yl)benzonitrile) highlight the use of sterically hindered directing groups and temperature modulation to favor C-2 substitution . Computational modeling (DFT) of transition-state energies can predict regioselectivity, while in situ NMR monitoring validates intermediate formation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying the hydroxypyridinyl moiety (e.g., δ ~9.23 ppm for pyridinyl protons in DMSO-d₆) and benzonitrile aromatic signals (δ ~7.76–7.94 ppm) .
  • UPLC-MS : Used to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 369 in analogous compounds) and purity (>95%) .
  • FT-IR : Detects nitrile stretching (~2220 cm⁻¹) and hydroxyl absorption (~3300 cm⁻¹) .

Advanced: How should researchers resolve contradictory data between computational predictions and experimental NMR results for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • Solvent Correction : DMSO-d₆ induces proton deshielding; compare with gas-phase DFT calculations using a polarizable continuum model (PCM) .
  • Dynamic Effects : Use variable-temperature NMR to identify rotameric equilibria or hydrogen-bonding interactions affecting chemical shifts .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, which provides definitive bond-length and angle data .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:
This compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its nitrile group enables click chemistry for conjugating pharmacophores, while the hydroxypyridinyl moiety enhances solubility and metal-binding capacity. For example, derivatives of similar benzonitriles have shown activity as xanthine oxidase inhibitors .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Purification : Isolate intermediates after each step (e.g., silica gel chromatography) to avoid side-product carryover .
  • Catalytic Efficiency : Screen palladium/ligand systems (e.g., XPhos/Pd(OAc)₂) for cross-coupling steps to minimize byproducts .
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a TBS ether) during nitrile formation to prevent undesired oxidation .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as benzonitrile derivatives may release toxic fumes (e.g., HCN) under decomposition .
  • Emergency Protocols : Immediate washing with water for skin contact and ethanol for solvent spills .

Advanced: How can researchers validate the biological activity of derivatives without reliable commercial reference standards?

Methodological Answer:

  • In Silico Screening : Perform molecular docking against target proteins (e.g., xanthine oxidase) using software like AutoDock Vina .
  • Comparative Assays : Test derivatives alongside structurally validated inhibitors (e.g., allopurinol) in enzyme inhibition assays .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways and confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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